Synthetic Accessibility: Iodide-Chloride Exchange Yield vs. 5-Fluoro-2-iodonicotinic Acid
5-Fluoro-6-iodonicotinic acid (compound VIII) is accessible in 45% isolated yield via direct iodide displacement of 6-chloro-5-fluoronicotinic acid using NaI in refluxing methyl ethyl ketone [1]. In stark contrast, the regioisomeric 5-fluoro-2-iodonicotinic acid (compound VI) cannot be prepared by this straightforward method; it requires a five-step sequence (diazotization, Schiemann reaction, thermal decomposition, and KMnO₄ oxidation) that delivers only 10% overall yield [1]. This 4.5-fold yield advantage and the operational simplicity of a single-step procedure constitute a decisive factor for procurement when synthetic scalability is a criterion.
| Evidence Dimension | Synthetic yield (isolated) via halide exchange route |
|---|---|
| Target Compound Data | 45% isolated yield (single-step iodide displacement from 6-chloro-5-fluoronicotinic acid) |
| Comparator Or Baseline | 5-Fluoro-2-iodonicotinic acid (compound VI): 10% overall yield (5-step sequence) |
| Quantified Difference | 4.5-fold higher yield; single-step vs. 5-step route |
| Conditions | NaI, methyl ethyl ketone, reflux 24 h for VIII; multi-step diazotization–Schiemann–oxidation for VI |
Why This Matters
Procurement decisions favoring 5-fluoro-6-iodonicotinic acid over the 2-iodo regioisomer are supported by a 4.5× yield advantage and a single-step synthesis amenable to scale-up, directly translating to lower cost per gram of downstream derivatized product.
- [1] Setliff, F. L.; Price, D. W. Some 2,5- and 5,6-Dihalonicotinic Acids and Their Precursors. III. J. Chem. Eng. Data 1973, 18 (4), 449–450. View Source
